Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate is an organic compound with a complex structure that includes an ester functional group, a phenoxy group, and an amino-oxoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the esterification of 8-hydroxyoctanoic acid with methanol in the presence of an acid catalyst to form methyl 8-hydroxyoctanoate. This intermediate is then reacted with 4-(2-amino-2-oxoethyl)phenol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-[4-(2-hydroxyethyl)phenoxy]octanoate
- Methyl 8-[4-(2-methoxyethyl)phenoxy]octanoate
- Methyl 8-[4-(2-chloroethyl)phenoxy]octanoate
Uniqueness
Methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate is unique due to the presence of both an amino group and an oxo group in its structure. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89790-20-5 |
---|---|
Molekularformel |
C17H25NO4 |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
methyl 8-[4-(2-amino-2-oxoethyl)phenoxy]octanoate |
InChI |
InChI=1S/C17H25NO4/c1-21-17(20)7-5-3-2-4-6-12-22-15-10-8-14(9-11-15)13-16(18)19/h8-11H,2-7,12-13H2,1H3,(H2,18,19) |
InChI-Schlüssel |
BTIWWALIMBCCAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCOC1=CC=C(C=C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.